molecular formula C16H17N3OS B4415752 N-[1-(1-ethylbenzimidazol-2-yl)ethyl]thiophene-2-carboxamide

N-[1-(1-ethylbenzimidazol-2-yl)ethyl]thiophene-2-carboxamide

Cat. No.: B4415752
M. Wt: 299.4 g/mol
InChI Key: CEEUUEFVRHLYGP-UHFFFAOYSA-N
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Description

N-[1-(1-ethylbenzimidazol-2-yl)ethyl]thiophene-2-carboxamide is a compound that belongs to the benzimidazole family. Benzimidazoles are heterocyclic aromatic organic compounds known for their diverse pharmacological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory properties . The presence of the benzimidazole moiety in this compound suggests potential biological and therapeutic applications.

Preparation Methods

The synthesis of N-[1-(1-ethylbenzimidazol-2-yl)ethyl]thiophene-2-carboxamide typically involves the condensation of o-phenylenediamine with formic acid or equivalent reagents to form the benzimidazole core . The subsequent steps involve the introduction of the ethyl group at the 1-position and the attachment of the thiophenecarboxamide moiety. Common synthetic routes include:

Chemical Reactions Analysis

N-[1-(1-ethylbenzimidazol-2-yl)ethyl]thiophene-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The benzimidazole ring can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the nitro group (if present) to an amine using hydrogenation or metal hydrides.

    Substitution: Nucleophilic substitution reactions at the benzimidazole ring, often using halogenated derivatives.

    Amidation: Formation of amides through reactions with acid chlorides or anhydrides.

Scientific Research Applications

N-[1-(1-ethylbenzimidazol-2-yl)ethyl]thiophene-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[1-(1-ethylbenzimidazol-2-yl)ethyl]thiophene-2-carboxamide involves binding to specific molecular targets, such as enzymes or receptors, leading to the inhibition of their activity. The benzimidazole core is known to interact with DNA, proteins, and other biomolecules, disrupting their normal function and leading to therapeutic effects . The compound may also induce oxidative stress or interfere with cellular signaling pathways .

Comparison with Similar Compounds

N-[1-(1-ethylbenzimidazol-2-yl)ethyl]thiophene-2-carboxamide can be compared with other benzimidazole derivatives, such as:

The uniqueness of this compound lies in its specific structural modifications, which may confer distinct biological activities and therapeutic potential compared to other benzimidazole derivatives.

Properties

IUPAC Name

N-[1-(1-ethylbenzimidazol-2-yl)ethyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3OS/c1-3-19-13-8-5-4-7-12(13)18-15(19)11(2)17-16(20)14-9-6-10-21-14/h4-11H,3H2,1-2H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEEUUEFVRHLYGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=CC=CC=C2N=C1C(C)NC(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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